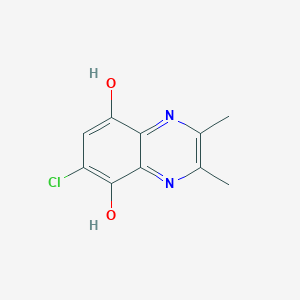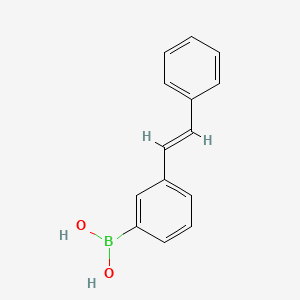
6-Chloro-2,3-dimethylquinoxaline-5,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-dimethylquinoxaline-5,8-diol is a heterocyclic aromatic compound with the molecular formula C₁₀H₉ClN₂O₂ It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of a chlorinating agent. One common method involves the reaction of 2,3-dimethylquinoxaline-5,8-diol with thionyl chloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
6-Chloro-2,3-dimethylquinoxaline-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5,8-dione derivatives, while substitution reactions can produce a variety of substituted quinoxalines.
科学的研究の応用
6-Chloro-2,3-dimethylquinoxaline-5,8-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: Quinoxaline derivatives have shown potential as antimicrobial and anticancer agents. This compound can be used as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of quinoxaline derivatives, including their use as antibiotics and anticancer drugs.
Industry: Quinoxaline compounds are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol is not well-documented. quinoxaline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-Chloro-2,3-dimethylquinoxaline-5,8-dione
- 6-Bromo-2,3-dimethylquinoxaline-5,8-diol
- 6-Amino-2,3-dimethylquinoxaline-5,8-diol
Uniqueness
6-Chloro-2,3-dimethylquinoxaline-5,8-diol is unique due to the presence of both chlorine and hydroxyl groups on the quinoxaline ring
特性
CAS番号 |
7697-96-3 |
|---|---|
分子式 |
C10H9ClN2O2 |
分子量 |
224.64 g/mol |
IUPAC名 |
6-chloro-2,3-dimethylquinoxaline-5,8-diol |
InChI |
InChI=1S/C10H9ClN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3,14-15H,1-2H3 |
InChIキー |
CUCQAVFSHRRKPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=C(C=C(C2=N1)O)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)


![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)





![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)

